莫沙必利-d5

概述

描述

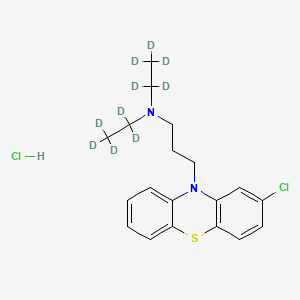

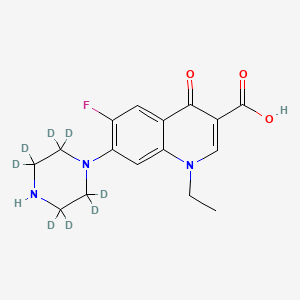

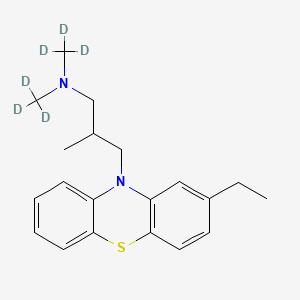

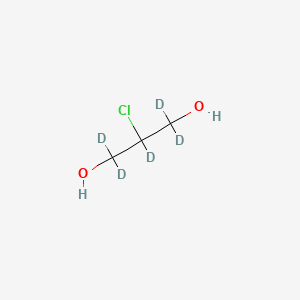

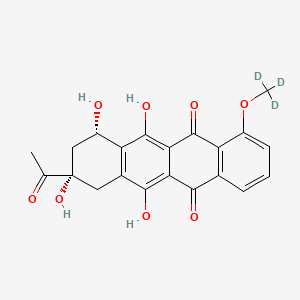

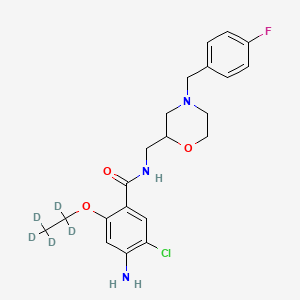

Mosapride-d5 is a labeled selective SR-4 (5-HT4 receptor) agonist . It is also known by alternate names such as Mosapid-d5, Mosid-MT-d5, and Moza-d5 . The molecular weight of Mosapride-d5 is 426.92 and its molecular formula is C21H20D5ClFN3O3 .

Molecular Structure Analysis

The molecular structure of Mosapride-d5 is represented by the formula C21H20D5ClFN3O3 . This indicates that it contains 21 carbon atoms, 20 hydrogen atoms, 5 deuterium atoms, 1 chlorine atom, 1 fluorine atom, 3 nitrogen atoms, and 3 oxygen atoms .科学研究应用

增强胃肠道动力:莫沙必利柠檬酸盐通过刺激 5-HT4 受体,可有效增强胃肠道动力。研究发现,它能增强胃排空,缓解功能性消化不良患者的症状,而不会引起锥体外系综合征或不良的心血管效应 (Yoshida, 1999).

治疗帕金森病患者的便秘:有证据表明,它通过增强下胃肠道动力(结肠传输时间和视频测压研究证明),可有效改善帕金森病患者的便秘,且无严重不良反应 (Liu et al., 2005).

对胃食管反流病中酸反流的影响:莫沙必利对胃食管反流病 (GERD) 中的食管酸暴露影响已得到研究,突出了其在治疗酸反流变量方面的潜力 (Ruth et al., 1998).

改善糖尿病中的胰岛素敏感性和血糖控制:莫沙必利已证明在改善 II 型糖尿病患者的胰岛素敏感性和血糖控制方面具有潜在作用 (Ueno et al., 2002).

对结肠运动功能的影响:观察到它对结肠有促动力作用,增强收缩并加速转运,特别是在近端结肠 (Kim et al., 2007).

治疗胃肠道疾病:莫沙必利用于治疗肠易激综合征 (IBS)、功能性消化不良 (FD) 和胃食管反流 (GERD),与其他 5-HT4 激动剂相比,表现出更安全的心脏状况 (Chander & Sheth, 2010).

促进胰岛素分泌和血糖控制调节:发现莫沙必利可直接刺激胰岛素分泌并降低血糖,表明其作为糖尿病治疗中药物靶点的潜力 (Chen et al., 2016).

对胃容纳的影响:研究表明,莫沙必利增强了正常个体的胃容纳,这可能有利于治疗功能性消化不良 (Amano et al., 2015).

作用机制

安全和危害

According to the safety data sheet, Mosapride-d5 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

属性

IUPAC Name |

4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPELFRMCRYSPKZ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858150 | |

| Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246820-66-5 | |

| Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。